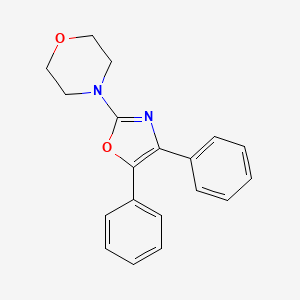

2-Morpholino-4,5-diphenyloxazole

Description

Contextualizing Oxazole (B20620) Heterocycles in Advanced Organic Chemistry

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. tandfonline.comnumberanalytics.com This structural motif is a cornerstone in medicinal chemistry and materials science due to the ability of the oxazole ring to engage with various biological targets and exhibit valuable photophysical properties. tandfonline.comnih.gov The aromatic nature of the oxazole ring, though less pronounced than in thiazoles, contributes to its relative stability. wikipedia.org Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The synthesis of the oxazole ring is a well-established field in organic chemistry, with classic methods such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis providing versatile routes to a wide array of substituted oxazoles. numberanalytics.comnih.gov These synthetic strategies allow for the introduction of diverse functional groups onto the oxazole core, enabling the fine-tuning of its chemical and physical properties for specific applications.

Rationale for Investigating 2-Morpholino-4,5-diphenyloxazole: Structural Significance and Synthetic Versatility

The compound this compound is distinguished by its unique substitution pattern. The presence of two phenyl groups at the 4 and 5 positions and a morpholine (B109124) ring at the 2-position creates a molecule with a specific three-dimensional structure and electronic distribution. The bulky phenyl groups influence the conformation of the molecule and can participate in π-stacking interactions, while the morpholino substituent introduces a polar, basic, and flexible moiety.

The synthesis of this compound and its analogs can be achieved through various synthetic routes. One common approach involves the cyclization of a precursor containing the requisite morpholine and diphenyl functionalities. For instance, the reaction of a suitably substituted α-hydroxyketone with a morpholine-containing amide or a related nitrogen source can lead to the formation of the oxazole ring. The versatility of oxazole synthesis allows for the preparation of a library of related compounds for structure-activity relationship studies.

Overview of Key Research Areas Pertaining to the this compound Scaffold

Research interest in the this compound scaffold is primarily driven by its potential applications in medicinal chemistry. The combination of the oxazole core, known for its biological activity, with the specific substituents offers opportunities for the development of novel therapeutic agents. tandfonline.comnih.gov Studies have explored the anti-inflammatory, analgesic, and platelet anti-aggregating properties of related 4,5-diphenyloxazole (B1616740) derivatives. nih.gov

Furthermore, the structural framework of this compound makes it a candidate for investigation in materials science. The fluorescent properties often associated with highly conjugated oxazole systems, such as 2,5-diphenyloxazole (B146863) (PPO), a well-known organic scintillator, suggest that derivatives like this compound might exhibit interesting photophysical behaviors. wikipedia.org The morpholino group, with its potential for hydrogen bonding and altering solubility, could further modulate these properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 20503-74-6 |

This table summarizes key physicochemical data for this compound. chemicalbook.comchemicalbook.com

Table 2: Related Oxazole Compounds and Their Research Significance

| Compound Name | Key Features | Research Area |

| 2,5-Diphenyloxazole (PPO) | Organic scintillator, high fluorescence quantum yield. | Materials Science, Radiation Detection. wikipedia.org |

| 2-Amino-4,5-diphenyloxazoles | Showed anti-inflammatory and analgesic properties. nih.gov | Medicinal Chemistry. nih.gov |

| 2-Alkylthio-4,5-diphenyloxazoles | Investigated for anti-inflammatory, analgesic, and platelet anti-aggregating properties. nih.gov | Medicinal Chemistry. nih.gov |

This table provides a comparative overview of related oxazole compounds and their primary areas of research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20503-74-6 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-(4,5-diphenyl-1,3-oxazol-2-yl)morpholine |

InChI |

InChI=1S/C19H18N2O2/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)23-19(20-17)21-11-13-22-14-12-21/h1-10H,11-14H2 |

InChI Key |

GZOHDOWIEUISBL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Morpholino 4,5 Diphenyloxazole

Established Synthetic Pathways for Oxazole (B20620) Ring Formation Applicable to Substituted Systems

The construction of the oxazole core can be achieved through several reliable methods. These pathways are often modular, allowing for the introduction of various substituents, making them applicable to the synthesis of complex structures like 2-Morpholino-4,5-diphenyloxazole.

Condensation and Cyclization Reactions: General Principles and Specific Adaptations

Condensation and subsequent cyclization reactions are foundational methods for synthesizing the oxazole ring. These typically involve the formation of a key intermediate which then undergoes an intramolecular reaction to form the heterocyclic system.

Robinson-Gabriel Synthesis : This classic method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com For a 4,5-disubstituted system, a suitably substituted α-acylamino ketone precursor would be required.

Bredereck Reaction : This approach synthesizes oxazole derivatives by reacting α-haloketones with amides, typically yielding 2,4-disubstituted oxazoles. ijpsonline.com

From α-Hydroxyamino Ketones : The reaction of an α-hydroxyamino ketone with an aldehyde in the presence of acetic anhydride (B1165640) and sulfuric acid can yield an oxazole. pharmaguideline.com In this pathway, the C2 atom of the oxazole ring is sourced from the aldehyde. pharmaguideline.com

Cycloisomerization of Propargyl Amides : A practical method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the mild, silica-gel-mediated cycloisomerization of propargyl amides. nih.gov

These methods generally rely on the dehydration of an intermediate, often promoted by agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com

| Condensation/Cyclization Method | Key Precursors | Resulting Substitution Pattern |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | 2,5-Disubstituted |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-Disubstituted |

| From α-Hydroxyamino Ketones | α-Hydroxyamino ketone, Aldehyde | Varies with reactants |

| Cycloisomerization | Propargyl amide | 2,5- or 2,4,5-Trisubstituted |

Organometallic-Catalyzed Approaches (e.g., Suzuki-Miyaura Coupling)

Organometallic catalysis offers powerful and versatile tools for constructing and functionalizing oxazole rings, often under mild conditions and with high selectivity.

Palladium-Catalyzed Reactions : Palladium catalysts are used in coupling reactions to introduce substituents onto a pre-formed oxazole ring. For instance, the Suzuki-Miyaura coupling can be used for the direct arylation at the C2 and C5 positions of the oxazole nucleus using specific phosphine (B1218219) ligands to control regioselectivity. organic-chemistry.org Similarly, N-propargylamides can react with aryl iodides in the presence of a palladium catalyst to form 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysis is effective for various oxazole syntheses. A modular approach involves the copper-catalyzed amidation of vinyl halides, followed by an iodine-promoted cyclization to yield highly substituted oxazoles. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides can also produce 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a copper-mediated aerobic oxidative annulation of ketones and amines has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. acs.org

Rhodium-Catalyzed Reactions : Dirhodium(II) catalysts can facilitate the reaction of diazocarbonyl compounds with nitriles or oximes to form oxazoles. nih.gov An efficient one-step synthesis of multi-functionalized oxazoles has been achieved from the reaction of styryl diazoacetate and aryl oximes. nih.gov

| Catalyst Type | Reaction Example | Application |

| Palladium (Pd) | Suzuki-Miyaura Coupling | C-H Arylation at C2 and C5 |

| Copper (Cu) | Oxidative Cyclization of Enamides | Formation of 2,5-disubstituted oxazoles |

| Rhodium (Rh) | Reaction of Diazo Compounds | Formation of multi-functionalized oxazoles |

Multicomponent Reaction Strategies for Poly-Substituted Oxazoles

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like poly-substituted oxazoles in a single step from three or more starting materials. This approach minimizes waste and simplifies purification processes.

An acid-promoted MCR has been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. figshare.comacs.org This transformation is believed to proceed through a mechanism involving a classical Robinson-Gabriel type reaction as a key step. figshare.comacs.org Another strategy involves a three-component cyclization using 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis to afford a wide range of substituted oxazoles. organic-chemistry.org An electrochemical approach using ketones and acetonitrile (B52724) has also been shown to produce polysubstituted oxazoles through a Ritter-type reaction followed by oxidative cyclization, offering a green alternative without external chemical oxidants. organic-chemistry.org

Targeted Synthesis of this compound

While general methods provide a framework, the specific synthesis of this compound requires a targeted approach, focusing on precursor selection for regiochemical control and the optimization of reaction conditions.

Precursor Design and Stereochemical Control in Regioselective Synthesis

The regioselective synthesis of this compound hinges on the careful selection of precursors that will unambiguously place the morpholino and diphenyl substituents at the desired positions.

Source of the 4,5-Diphenyl Moiety : A common and effective precursor for the 4,5-diphenyl portion of the oxazole ring is Benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) or its derivatives. Benzoin provides the necessary C4-C5 carbon backbone with the phenyl groups already in place.

Source of the 2-Morpholino Moiety : To install the morpholino group at the C2 position, a reagent containing both the morpholine (B109124) structure and a reactive group capable of participating in the cyclization is required. A plausible precursor is Morpholine-4-carboxamidine .

A likely synthetic route would involve the condensation of benzoin with a morpholine-containing amide or amidine derivative, followed by cyclization and dehydration. Studies on the synthesis of related 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles provide a strong precedent for this strategy. nih.gov For instance, reacting an α-haloketone derived from benzoin with a morpholine-based amide could lead to the desired product via a mechanism analogous to the Bredereck synthesis.

The key to regiochemical control is the inherent reactivity of the chosen precursors. Using benzoin ensures the phenyl groups are at C4 and C5. The cyclization partner, such as a morpholine-functionalized amide or amidine, is specifically designed to form the C2-N3 bond, thereby directing the morpholino group to the C2 position.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires systematic optimization of various reaction parameters. This process typically involves screening different solvents, bases, catalysts, temperatures, and reaction times.

For a cyclization reaction, key parameters to optimize would include:

Dehydrating Agent/Catalyst : The choice and amount of the acid catalyst or dehydrating agent (e.g., H₂SO₄, PPA, POCl₃) can significantly impact the rate and completeness of the cyclization.

Solvent : The polarity of the solvent can influence the solubility of reactants and intermediates, affecting reaction efficiency.

Temperature : Heating is often required to drive the dehydration and cyclization, but excessive temperatures can lead to side product formation.

Base : If a base is used, its strength and stoichiometry must be carefully chosen to facilitate the desired reaction without promoting undesired pathways. researchgate.net

An illustrative optimization table, based on common practices in synthetic chemistry, is shown below. researchgate.net

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | K₂CO₃ (2.0) | 110 | 12 | 45 |

| 2 | Dioxane | K₂CO₃ (2.0) | 100 | 12 | 58 |

| 3 | Acetonitrile | K₂CO₃ (2.0) | 80 | 12 | 65 |

| 4 | Acetonitrile | Cs₂CO₃ (2.0) | 80 | 12 | 75 |

| 5 | Acetonitrile | Cs₂CO₃ (2.0) | 90 | 8 | 82 |

| 6 | Acetonitrile | Cs₂CO₃ (1.5) | 90 | 8 | 78 |

Purification of the final product is also critical. A method for purifying the related compound 2,5-diphenyloxazole (B146863) involves dissolving the crude product in an alkylbenzene solvent, treating it with metal oxide and activated carbon, followed by filtration and recrystallization to obtain a high-purity product. google.com A similar protocol could be adapted for this compound.

Contemporary and Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic routes for complex molecules like this compound. The emphasis is on creating processes that are not only efficient in terms of yield and purity but also minimize environmental impact. This is achieved through the use of alternative energy sources, such as microwaves and ultrasound, and the design of highly efficient and recyclable catalysts. These modern approaches often lead to shorter reaction times, reduced energy consumption, and the use of less hazardous solvents and reagents.

The application of microwave and ultrasound energy in organic synthesis has revolutionized the preparation of heterocyclic compounds, offering significant advantages over conventional heating methods. jusst.orgnanobioletters.comnih.govnih.govmdpi.comnih.govmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic rate enhancements, allowing reactions to be completed in minutes rather than hours. jusst.orgnih.govnih.gov The synthesis of various heterocyclic systems, including oxadiazoles (B1248032) and thiazoles, has been successfully achieved using this technology, often with improved yields and purities. nih.govnih.gov For example, 2-aminothiazole (B372263) derivatives have been synthesized in high yields with reaction times as short as 5-15 minutes under microwave irradiation. jusst.org

While a specific microwave-assisted protocol for this compound is not prominently documented, a feasible synthetic strategy can be inferred from related syntheses. Such a route could involve the condensation of a 2-substituted-4,5-diphenyloxazole precursor with morpholine under microwave irradiation, potentially in a solvent-free or high-boiling point solvent system to facilitate rapid heating and reaction completion.

Representative Examples of Microwave-Assisted Synthesis of Heterocyclic Compounds

| Product | Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Aminothiazole derivatives | Substituted ketone, Thiourea, Iodine | - | 170 | 5-15 | High | jusst.org |

| 1-Thiazolyl-pyridazinedione derivatives | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 500 | 4-8 | High | nih.gov |

| 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Isoniazid, Aromatic aldehyde | DMF | 300 | 3 | Good | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The process of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized areas of extreme temperature and pressure, which can significantly accelerate reaction rates. nih.govmdpi.comnih.govresearchgate.net This technique has been successfully used to synthesize a variety of heterocyclic compounds, often at ambient temperature and in aqueous media, thereby reducing energy consumption and the need for volatile organic solvents. nanobioletters.com For instance, 2-amino-4H-pyran derivatives have been synthesized in high yields within two minutes using ultrasound irradiation in water. nanobioletters.com

The synthesis of this compound could potentially be achieved by the sonication of a suitable 2-halo-4,5-diphenyloxazole with morpholine. The enhanced mass transfer and activation provided by ultrasound could lead to a more efficient and environmentally friendly process compared to traditional methods.

Representative Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

The development of novel catalysts is at the heart of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of oxazole derivatives, research has focused on both metal-based and metal-free catalytic systems that are effective and can ideally be recovered and reused.

An example of a sustainable approach is the use of iodine as a catalyst for the synthesis of 2,4,5-trisubstituted oxazoles, which avoids the use of potentially toxic and expensive metal catalysts. researchgate.net This method has been successfully applied to the synthesis of complex structures like 2-quinoline-4,5-diphenyl-oxazole. researchgate.net

Nanocatalysts also represent a promising frontier in green synthesis due to their high surface area and unique catalytic properties. For instance, cobalt ferrite (B1171679) (CoFe2O4) nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of imidazole (B134444) derivatives under ultrasound irradiation, demonstrating the potential for combining green technologies. mdpi.com

The synthesis of related benzoxazole (B165842) structures has also benefited from sustainable approaches, including the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, in combination with various energy input methods. nih.gov The development of a bespoke, highly active, and recyclable catalyst for the specific synthesis of this compound would be a significant step towards a truly sustainable production process.

Catalysts in the Sustainable Synthesis of Oxazole-Related Compounds

| Product | Catalyst | Reaction Conditions | Key Advantages | Reference |

| 2-Quinoline-4,5-diphenyl-oxazole | Iodine | Molecular sieves, metal-free | Avoids the use of metal catalysts | researchgate.net |

| 2,4,5-Trisubstituted imidazoles | CoFe2O4 NPs | Ultrasound irradiation | High yield, short reaction time, reusable catalyst | mdpi.com |

| 2-(3,4-Disubstituted phenyl)benzoxazole derivatives | - | Microwave, ultrasound, mechanochemical, DES | Eco-friendly methods, excellent yields | nih.gov |

Chemical Reactivity and Transformations of 2 Morpholino 4,5 Diphenyloxazole

Electrophilic Substitution Patterns on the Oxazole (B20620) Ring System

The oxazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the position of substitution is highly dependent on the nature of the substituents already present on the ring. For oxazoles in general, electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org In the case of 2-aminooxazoles, the amino group strongly activates the ring towards electrophiles.

For 2-amino-substituted oxazoles, electrophilic substitution, such as bromination, has been shown to occur at the 5-position of the oxazole ring. nih.gov This is consistent with the general reactivity pattern of 5-membered heterocyclic compounds where the heteroatom can stabilize the intermediate carbocation through resonance. youtube.com The morpholino group at the 2-position of 2-Morpholino-4,5-diphenyloxazole, being an amino substituent, is expected to direct incoming electrophiles to the C5 position. However, since the C5 position is already substituted with a phenyl group in the title compound, electrophilic attack on the oxazole ring itself is less common than reactions involving the substituents.

Nucleophilic Reactivity at Substituent Positions (e.g., Morpholine (B109124) and Phenyl Moieties)

The substituent groups on the this compound core offer alternative sites for nucleophilic reactions.

Morpholine Moiety: The nitrogen atom of the morpholine ring possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is generally lower than that of simpler secondary amines like pyrrolidine (B122466) or piperidine (B6355638) due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. frontiersin.org Despite this, the morpholine nitrogen can participate in reactions such as N-alkylation or acylation under appropriate conditions. The reactivity can be influenced by steric hindrance from the adjacent phenyl group on the oxazole ring. nih.gov

Phenyl Moieties: The two phenyl rings at the C4 and C5 positions are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. libretexts.org In the absence of such activating groups on the phenyl rings of this compound, direct nucleophilic attack on these rings is not a favored reaction pathway.

Rearrangement Reactions and Ring Transformations Involving the Oxazole Core

The oxazole ring, particularly when substituted with an amino group at the C2 position, can undergo various rearrangement and ring transformation reactions. One notable transformation is the treatment of 5-acetyl-2-aminooxazole with amines in the presence of water, which can lead to the formation of 1H-5-acetyl-2-substituted aminoimidazoles. lookchem.com This suggests that under certain conditions, the oxazole ring in this compound could potentially be susceptible to ring-opening by nucleophiles, followed by recyclization to form a different heterocyclic system.

Another type of rearrangement relevant to oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. cutm.ac.in While not directly applicable to the parent this compound, this highlights a potential pathway for functionalized derivatives.

Furthermore, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a known pathway for the transformation of some azole rings. For instance, 1,2,4-oxadiazoles can rearrange to 3-amino-1,2,4-triazoles via a reductive ANRORC pathway upon treatment with hydrazine. nih.gov The potential for similar transformations in 2-aminooxazoles exists, where a nucleophile could add to the oxazole ring, leading to ring opening and subsequent closure to a new heterocyclic system. rsc.org

Oxidative and Reductive Pathways of this compound

The oxidative and reductive stability of this compound is a key aspect of its chemical character.

Oxidation: The oxazole ring itself is relatively stable to oxidation. However, the substituents can be susceptible to oxidative conditions. The morpholine ring, for instance, can be oxidized under strong oxidizing conditions. More relevant to the oxazole core is the photooxidation of 2,5-diphenyloxazole (B146863) (PPO), a structurally related compound. In the presence of oxygen and ultraviolet light, PPO undergoes photooxidation, leading to the opening of the oxazole ring and the formation of products like N-(phenylglyoxyl)dibenzamide hydrate. unm.edu This suggests that the oxazole ring in this compound could be cleaved under similar photooxidative conditions. The 2-amino group in 2-aminooxazoles is an isostere of the 2-aminothiazole (B372263) group, where the sulfur atom is readily oxidized. acs.org Replacing sulfur with oxygen in the oxazole ring reduces the susceptibility to metabolic oxidation at this position. acs.org

Reduction: The oxazole ring is generally resistant to catalytic hydrogenation. However, the phenyl substituents can be reduced under forcing conditions. More commonly, reduction of oxazole derivatives is associated with ring cleavage. Deprotonation at the C2 position of an oxazole ring can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.orgacs.org While the 2-morpholino group prevents direct deprotonation at C2, this reactivity highlights a potential reductive pathway for other substituted oxazoles.

[3+2] Cycloaddition Reactions and Their Derivatives in Oxazole Chemistry

Oxazole derivatives can participate in [3+2] cycloaddition reactions, acting as the three-atom component. These reactions are a versatile tool for the synthesis of various five-membered heterocyclic rings. For example, photoinduced [3+2] cycloaddition of carbenes with nitriles is a known method for synthesizing substituted oxazoles. nih.govresearchgate.net

While the fully aromatic this compound is not a typical substrate for acting as the three-atom component in a [3+2] cycloaddition, the oxazole ring system is a product of such reactions. For instance, La(OTf)3-catalyzed [3+2] cycloaddition reactions between quinones and various cyanide-containing compounds or vinyl azides have been developed for the synthesis of benzo[d]oxazoles. acs.orgacs.org This demonstrates the importance of cycloaddition strategies in building the oxazole core, which is central to the structure of this compound.

The following table summarizes the general reactivity of the different moieties in this compound:

| Moiety | Reaction Type | Reactivity and Typical Products |

| Oxazole Ring | Electrophilic Substitution | Generally occurs at C5, but this position is blocked. |

| Ring Transformation | Can undergo ring-opening and recyclization with nucleophiles. | |

| Oxidation | Susceptible to photooxidation, leading to ring cleavage. | |

| Morpholine Substituent | Nucleophilic Attack | The nitrogen can act as a nucleophile in alkylation or acylation reactions. |

| Phenyl Substituents | Nucleophilic Substitution | Generally unreactive unless activated by electron-withdrawing groups. |

| Reduction | Can be hydrogenated under forcing conditions. |

Mechanistic Investigations of Reactions Involving 2 Morpholino 4,5 Diphenyloxazole

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Currently, there is a lack of published kinetic data for reactions involving 2-Morpholino-4,5-diphenyloxazole. To understand the reaction mechanisms, studies would need to be conducted to determine reaction rates, orders of reaction with respect to reactants, and the influence of temperature on the rate constant.

Spectroscopic analysis is crucial for identifying reaction intermediates and transition states. Techniques such as in-situ NMR, UV-Vis, and IR spectroscopy would be required to monitor the progress of reactions and characterize transient species. Without such studies, any proposed reaction pathway remains speculative.

Role of the Morpholine (B109124) Moiety in Directing Reactivity and Selectivity

The morpholine group, a common substituent in medicinal chemistry, is known to influence the physicochemical properties of a molecule. nih.gov Its saturated, heterocyclic nature, containing both a secondary amine and an ether linkage, can impact reactivity through both steric and electronic effects. scielo.br The nitrogen atom can act as a nucleophile or a base, and its lone pair can participate in resonance, potentially affecting the electron density of the oxazole (B20620) ring. The oxygen atom can also influence the molecule's conformation and solubility.

However, without specific comparative studies between this compound and analogues lacking the morpholine group or featuring different substituents at the 2-position, the precise role of the morpholine moiety in directing reactivity and selectivity remains unelucidated.

Influence of Diphenyl Substituents on Electronic Effects and Reaction Pathways

The two phenyl groups at the 4 and 5 positions of the oxazole ring are expected to exert significant electronic and steric influence on the molecule's reactivity. These aromatic rings can participate in conjugation with the oxazole core, affecting the electron distribution and stability of intermediates. The steric bulk of the phenyl groups can also hinder or direct the approach of reagents.

General principles suggest that electron-donating or electron-withdrawing substituents on these phenyl rings would modulate the reactivity of the oxazole system. For instance, studies on other substituted oxazolones have shown that the electronic properties of aryl substituents influence reaction rates. researchgate.net However, specific experimental or computational data quantifying these effects for this compound are absent from the available literature.

Computational Chemistry in Mechanistic Analysis of this compound Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting molecular properties, and understanding electronic structures. psgcas.ac.inmdpi.comespublisher.com For this compound, DFT calculations could be employed to:

Model the ground state geometry and electronic properties.

Calculate the energies of potential intermediates and transition states for various reaction pathways.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack.

While DFT studies have been performed on related heterocyclic systems, nih.govmdpi.comespublisher.com a dedicated computational analysis of the reactivity of this compound is not found in the reviewed literature. Such studies would be invaluable for complementing experimental work and providing a deeper understanding of its chemical behavior.

Derivatization and Analog Development of the 2 Morpholino 4,5 Diphenyloxazole Scaffold

Synthesis of Substituted 2-Morpholino-4,5-diphenyloxazole Derivatives for Structural Diversification

The synthesis of this compound and its derivatives can be achieved through a multi-step process, beginning with the formation of the core 4,5-diphenyloxazole (B1616740) ring. A common route involves the condensation of benzoin (B196080) with a suitable nitrogen source. For the introduction of the morpholino moiety at the 2-position, a key intermediate is 2-chloro-4,5-diphenyloxazole (B8386082). This can be synthesized from 2-amino-4,5-diphenyloxazole, which itself is prepared by reacting α-bromoacetophenones with urea (B33335) under microwave irradiation. nih.gov

The 2-chloro-4,5-diphenyloxazole then serves as an electrophilic substrate for nucleophilic substitution with morpholine (B109124). This reaction typically proceeds under basic conditions to yield the target compound, this compound.

Further structural diversification can be achieved by introducing substituents on the phenyl rings at the 4 and 5-positions. This can be accomplished by using appropriately substituted benzoin precursors in the initial ring formation step. For instance, the use of a substituted benzoin would lead to analogs with modified electronic and steric properties.

Another approach for diversification involves the synthesis of related 2-substituted-4,5-diphenyloxazoles. For example, a series of 2-alkylthio-4,5-diphenyloxazoles has been prepared, highlighting the versatility of the 2-position for substitution. molbase.com These synthetic strategies allow for the creation of a library of derivatives with varied structural features, which is essential for structure-activity relationship (SAR) studies.

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzoin, Urea | Microwave irradiation, DMF | 2-Amino-4,5-diphenyloxazole |

| 2 | 2-Amino-4,5-diphenyloxazole | NaNO₂, HCl, CuCl | 2-Chloro-4,5-diphenyloxazole |

| 3 | 2-Chloro-4,5-diphenyloxazole, Morpholine | Base (e.g., Triethylamine), Solvent (e.g., DMF) | This compound |

Functionalization Strategies for Enhanced Chemical Utility and Tunable Properties

To enhance the chemical utility and fine-tune the properties of the this compound scaffold, various functionalization strategies can be employed. These strategies primarily focus on the phenyl rings and the oxazole (B20620) core itself.

Electrophilic Aromatic Substitution: The phenyl rings at positions 4 and 5 are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. wikipedia.org The directing effects of the substituents on the phenyl rings will govern the position of the incoming electrophile. These modifications can significantly impact the molecule's electronic properties, solubility, and interactions with biological targets.

Palladium-Catalyzed Cross-Coupling Reactions: For more precise and varied functionalization, palladium-catalyzed cross-coupling reactions are invaluable. nih.govomlc.org Starting from halogenated derivatives of this compound (e.g., bromo or iodo substituents on the phenyl rings), Suzuki, Sonogashira, and Heck couplings can be used to introduce a wide array of substituents. These include aryl, heteroaryl, alkyl, and alkenyl groups, thereby expanding the chemical space of the scaffold.

Direct C-H Functionalization: More recent and atom-economical methods involve the direct C-H functionalization of the oxazole or phenyl rings. mdpi.com This approach avoids the pre-functionalization required for cross-coupling reactions and allows for the direct introduction of new groups, offering a more efficient route to novel analogs.

Table 2: Potential Functionalization Reactions on the this compound Scaffold

| Reaction Type | Reagents | Potential Functionalization Site |

| Nitration | HNO₃, H₂SO₄ | Phenyl rings |

| Bromination | Br₂, FeBr₃ | Phenyl rings |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Phenyl rings |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Halogenated phenyl rings |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Halogenated phenyl rings |

Design and Preparation of Fused Heterocyclic Systems Containing the this compound Core

The fusion of additional heterocyclic rings to the this compound core can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. The design of these fused systems often targets specific interactions with biological macromolecules.

Synthesis of Oxazolo[4,5-b]pyridines: One strategy involves the construction of a pyridine (B92270) ring fused to the oxazole core. This can be achieved by starting with a functionalized 2-amino-3-hydroxypyridine (B21099) which is then reacted with a suitable carboxylic acid to form the oxazole ring. By analogy, a suitably substituted aminophenol could be used to construct a benzoxazole (B165842) ring fused to another heterocycle.

Synthesis of Oxazolo[5,4-d]pyrimidines: Another approach is the fusion of a pyrimidine (B1678525) ring. This can be accomplished by starting with a 5-aminooxazole-4-carbonitrile (B1331464) and building the pyrimidine ring onto it in a stepwise manner. These fused systems are of interest due to their structural similarity to purine (B94841) bases.

Intramolecular Cycloaddition Reactions: The oxazole ring itself can participate in intramolecular Diels-Alder reactions, which can be a powerful tool for the construction of complex, polycyclic systems. molbase.com Although this often requires activation of the oxazole ring, it presents a viable route to highly constrained analogs.

Structural Insights into Chemical Behavior and Properties of this compound Analogs

The chemical behavior and properties of this compound analogs are intrinsically linked to their three-dimensional structure and electronic distribution. While specific experimental data for the parent compound is limited in the public domain, insights can be drawn from studies on analogous structures.

Spectroscopic Properties: The spectroscopic properties of diphenyloxazole derivatives are well-documented, particularly their fluorescence. The 2,5-diphenyloxazole (B146863) core is a known scintillator. The introduction of the morpholino group at the 2-position is expected to influence the electronic transitions and thus the absorption and emission spectra. The nature and position of substituents on the phenyl rings will also significantly modulate these photophysical properties. Theoretical studies using Density Functional Theory (DFT) on related diphenyloxazole derivatives have shown that the electronic properties can be tuned by the introduction of electron-donating or electron-withdrawing groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.5 (m, 10H, Ar-H), 3.8-4.0 (m, 4H, morpholine-H), 3.6-3.8 (m, 4H, morpholine-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 160-165 (C=N), 145-150 (Ar-C), 125-135 (Ar-C), 66-68 (O-CH₂ of morpholine), 45-47 (N-CH₂ of morpholine) |

| Mass Spec (EI) m/z | 306 [M]⁺ |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2950, 2850 (Aliphatic C-H), ~1600 (C=N), ~1115 (C-O-C) |

| UV-Vis (λmax, nm) | ~300-320 |

| Fluorescence (λem, nm) | ~380-400 |

| Note: This data is predictive and based on the analysis of analogous compounds. |

Chemical Reactivity: The oxazole ring is generally considered to be electron-deficient, which influences its reactivity. The nitrogen atom is basic, and the C2 position is susceptible to nucleophilic attack, especially if a good leaving group is present. The morpholino group, being an electron-donating group, will influence the electron density of the oxazole ring and may affect its reactivity in cycloaddition reactions or towards electrophiles.

Advanced Analytical Characterization of 2 Morpholino 4,5 Diphenyloxazole and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The definitive identification of 2-Morpholino-4,5-diphenyloxazole and its analogues relies on the synergistic use of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These techniques provide detailed information on the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) offers the initial blueprint of the molecular structure. In a typical ¹³C NMR spectrum for a 4,5-diphenyloxazole (B1616740) core, characteristic signals for the oxazole (B20620) ring carbons and the attached phenyl groups would be observed. For instance, in the related compound 4-Methyl-2,5-diphenyloxazole, carbon signals appear at δ 159.5 (C=N), 145.6, and 133.5, corresponding to the oxazole ring carbons. beilstein-journals.org The ¹H NMR spectrum provides information on the proton environment, including the chemical shifts and coupling patterns of the phenyl and morpholino protons.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the two phenyl rings and the morpholino group, confirming the connectivity of adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, allowing for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the distinct fragments of the molecule, for example, by showing correlations from the protons of the phenyl rings to the C4 and C5 carbons of the oxazole core, and from the morpholino protons to the C2 carbon of the oxazole.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, typically with a precision of four decimal places or better. This allows for the determination of the exact elemental composition, distinguishing between compounds with the same nominal mass but different chemical formulas. For example, the calculated exact mass for the protonated molecule of 4-Methyl-2,5-diphenyloxazole, [M+H]⁺, is 236.1075, which closely matches the experimentally found value of 236.1065. beilstein-journals.org This level of accuracy is critical for confirming the identity of a newly synthesized compound like this compound and its derivatives. mdpi.com

Table 1: Representative Spectroscopic Data for Diphenyloxazole Derivatives This table contains data from related structures to illustrate the expected values for this compound.

| Technique | Compound | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 4-Methyl-2,5-diphenyloxazole | δ (ppm): 8.12-8.06 (m, 2H), 7.72-7.66 (m, 2H), 7.50-7.41 (m, 5H), 7.37-7.30 (m, 1H), 2.51 (s, 3H) | beilstein-journals.org |

| ¹³C NMR (100 MHz, CDCl₃) | 4-Methyl-2,5-diphenyloxazole | δ (ppm): 159.5, 145.6, 133.5, 130.3, 129.3, 128.94, 128.91, 127.8, 127.6, 126.4, 125.5, 13.7 | beilstein-journals.org |

| HRMS (DART+) | 4-Methyl-2,5-diphenyloxazole | Calculated for C₁₆H₁₄NO⁺ [M+H]⁺: 236.1075, Found: 236.1065 | beilstein-journals.org |

| Mass Spec (EI-B) | 2,5-Diphenyloxazole (B146863) | Top Peak (m/z): 221 | nih.gov |

X-ray Crystallography for Solid-State Molecular Conformation Analysis

While NMR and MS confirm the chemical structure, X-ray crystallography provides the ultimate proof of molecular conformation and packing in the solid state. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles.

For derivatives containing a morpholine (B109124) substituent, X-ray analysis is particularly insightful. In the crystal structure of a related Mannich base containing a morpholine ring, the analysis revealed that the morpholine ring adopts a distinct chair conformation. Such studies provide definitive information on the spatial arrangement of the phenyl and morpholino groups relative to the central oxazole plane.

Table 2: Example of Crystal Structure Data for a Morpholine-Containing Heterocycle

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | C2/c | Defines the symmetry elements within the unit cell. |

| Molecules per Unit Cell (Z) | 8 | Indicates the number of molecules in one repeating unit of the crystal. |

| Key Conformation Feature | Chair conformation of the morpholine ring | Reveals the lowest energy, three-dimensional shape of the morpholine substituent. |

Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for isolating specific components from a mixture. For chiral molecules like certain derivatives of this compound, which may exist as non-superimposable mirror images (enantiomers), chiral HPLC is an essential tool.

Purity assessment by reverse-phase HPLC with a UV detector can quantify the presence of any impurities, such as starting materials or by-products. For chiral derivatives, specialized chiral stationary phases (CSPs) are used to separate the enantiomers. The separation of the diphenyloxazole acaricide Etoxazole demonstrates this capability. Using different polysaccharide-based chiral columns, baseline separation of its enantiomers was achieved under both normal-phase and reverse-phase conditions. The choice of mobile phase, such as hexane/isopropanol, and the specific chiral column, like Chiralpak or Lux Cellulose, are critical for achieving effective separation. This methodology allows for both the analytical quantification of enantiomeric excess (e.e.) and the preparative isolation of pure enantiomers for further study.

Table 3: Chiral HPLC Separation Conditions for a Diphenyloxazole Derivative (Etoxazole) This table illustrates typical parameters for the chiral separation of a related compound.

| Chiral Column | Mobile Phase (Normal Phase) | Result |

|---|---|---|

| Lux Cellulose-1 | Hexane/Isopropanol | Baseline separation |

| Lux Cellulose-3 | Hexane/Isopropanol | Baseline separation |

| Chiralpak IC | Hexane/Isopropanol | Baseline separation |

| Chiralpak AD | Hexane/Isopropanol | Baseline separation |

Photophysical Characterization for Luminescent and Optical Properties

The 4,5-diphenyloxazole core is a well-known fluorophore, and its derivatives are often studied for their luminescent and optical properties. Photophysical characterization involves measuring how the molecule interacts with light, providing insights into its potential use in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Key parameters determined through UV-Vis absorption and fluorescence spectroscopy include:

Absorption Maximum (λ_abs): The wavelength at which the molecule absorbs light most strongly. For 2,5-diphenyloxazole (PPO), a related parent compound, this occurs around 303 nm. sigmaaldrich.com

Emission Maximum (λ_em): The wavelength at which the molecule emits light (fluoresces) after excitation. PPO has an emission peak at approximately 385 nm. wikipedia.org

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption.

Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The parent fluorophore, 2,5-diphenyloxazole, is known for its very high quantum yield, approaching 1.0 in cyclohexane. omlc.org

Solvatochromism: A change in the absorption or emission color as the polarity of the solvent is changed. This effect is common in fluorophores with intramolecular charge-transfer (ICT) character and can be influenced by substituents like the morpholino group.

The introduction of a morpholino group at the 2-position is expected to modulate these properties by altering the electron density of the oxazole ring, potentially leading to shifts in the emission wavelength and changes in the quantum yield.

Table 4: Photophysical Properties of the Parent Fluorophore 2,5-Diphenyloxazole (PPO)

| Property | Solvent | Value | Reference |

|---|---|---|---|

| Absorption Maximum (λ_max) | Not Specified | 303 nm | sigmaaldrich.com |

| Emission Maximum (λ_em) | Cyclohexane | ~385 nm | wikipedia.orgomlc.org |

| Fluorescence Quantum Yield (Φ_F) | Cyclohexane | 1.0 | omlc.org |

Computational and Theoretical Studies on 2 Morpholino 4,5 Diphenyloxazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties and thermodynamic stability of 2-Morpholino-4,5-diphenyloxazole. Methods such as B3LYP with a 6-31G(d,p) basis set are commonly used to optimize the molecule's geometry and calculate key electronic parameters.

The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is typically localized on the electron-rich diphenyl-oxazole system, while the LUMO may be distributed across the same framework. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

This table presents illustrative data derived from theoretical calculations, similar to those performed on related heterocyclic compounds. ppor.az

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.9 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. |

| Chemical Hardness (η) | 1.95 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.8 eV | Describes the ability of the molecule to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations often focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide insight into the compound's behavior over time in a simulated environment (e.g., in a solvent like water or DMSO). mdpi.comnih.gov MD simulations model the movements of atoms by applying classical mechanics, using force fields such as AMBER or GROMOS to define the underlying potential energy of the system.

For this compound, MD simulations can reveal:

Conformational Flexibility: The simulations track the torsional angles between the oxazole (B20620) core and the two phenyl rings, as well as the puckering conformations of the morpholino ring (e.g., chair, boat, twist-boat). This analysis identifies the most stable, low-energy conformations of the molecule in solution.

Solvent Interactions: MD can map the distribution of solvent molecules around the solute, identifying key intermolecular interactions. For instance, it can show how water molecules may form hydrogen bonds with the oxygen and nitrogen atoms of the morpholino group and the nitrogen of the oxazole ring.

Radius of Gyration (Rg): This parameter is monitored throughout the simulation to assess the compactness of the molecule's structure, indicating whether it adopts a more folded or extended conformation over time. uni-halle.de

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a primary method for predicting the electronic absorption spectrum (UV-Vis) of a molecule.

The calculations yield key photophysical parameters, including the vertical excitation energies required to move an electron from a ground-state orbital to an excited-state orbital, the corresponding maximum absorption wavelengths (λmax), and the oscillator strength (f) of each transition. The oscillator strength indicates the probability of a given electronic transition occurring; a higher value corresponds to a more intense absorption peak. These predictions help assign the peaks observed in an experimental spectrum to specific electronic transitions within the molecule (e.g., π → π* transitions within the aromatic system).

Table 2: Hypothetical Predicted Electronic Transitions (UV-Vis) for this compound

This table shows sample data that would be generated from a TD-DFT calculation to predict the compound's absorption spectrum.

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.85 |

| S0 → S2 | 4.13 | 300 | 0.42 |

| S0 → S3 | 4.77 | 260 | 0.15 |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Design

Theoretical chemistry is a powerful asset for designing and optimizing synthetic routes. By modeling potential reaction pathways, chemists can predict the feasibility of a synthesis and understand its underlying mechanism without extensive laboratory work.

For this compound, a likely synthetic route involves the cyclization of a precursor molecule. Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials (e.g., an α-acylaminoketone precursor) and the final oxazole product.

Transition State Searching: Identifying the high-energy transition state (TS) structure that connects the reactants to the products. This is the geometric bottleneck of the reaction.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This activation energy (Ea) is a direct measure of the reaction's kinetic barrier; a lower Ea suggests a faster reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly links the reactant and product, mapping the entire transformation path on the potential energy surface.

By comparing the activation energies for different potential pathways or the effects of different catalysts, computational modeling can guide the selection of the most efficient conditions for synthesizing this compound.

Applications of 2 Morpholino 4,5 Diphenyloxazole in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The 4,5-diphenyloxazole (B1616740) core is a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. nih.gov For instance, the synthesis of 2-alkylthio-4,5-diphenyloxazoles has been reported in studies exploring new compounds with potential anti-inflammatory and analgesic properties. nih.gov This highlights the adaptability of the 4,5-diphenyloxazole scaffold for the introduction of various functional groups at the 2-position.

The morpholine (B109124) ring itself is a common and valuable component in drug discovery, often incorporated to enhance biological activity, improve pharmacokinetic properties, or serve as a scaffold for further functionalization. sci-hub.senih.gov The synthesis of various bioactive molecules, such as 4-morpholino-2-phenylquinazolines, demonstrates the successful integration of the morpholine moiety into complex heterocyclic systems. nih.gov

Given this context, 2-Morpholino-4,5-diphenyloxazole emerges as a valuable synthetic intermediate. Its preparation would likely involve the reaction of a suitable 2-amino-4,5-diphenyloxazole precursor with a bis(2-haloethyl) ether or a related cyclizing agent. The presence of the morpholino group provides a handle for further chemical transformations, potentially allowing for the construction of novel compounds with desired biological or material properties. The inherent stability of the diphenyloxazole core, combined with the advantageous physicochemical properties conferred by the morpholine substituent, makes this compound a promising starting point for the development of new functional molecules.

Table 1: Examples of Substituted 4,5-Diphenyloxazole Derivatives and their Applications

| Compound Name | Application/Significance | Reference(s) |

| 2-Alkylthio-4,5-diphenyloxazoles | Investigated for anti-inflammatory and analgesic properties. | nih.gov |

| 4,5-Diphenyl-2-oxazolenonanoic acid | Inhibits platelet aggregation. |

Utilization in Advanced Materials Design and Engineering

The photophysical properties of the diphenyloxazole core make it an attractive candidate for applications in materials science, particularly in organic electronics and radiation detection. While direct studies on this compound are limited, the extensive research on the closely related 2,5-diphenyloxazole (B146863) (PPO) provides a strong basis for its potential in these areas.

Derivatives of diphenyloxazole are known to be effective materials for organic light-emitting diodes (OLEDs). These compounds can function as emitters or hosts in the emissive layer of OLED devices. The inherent fluorescence of the diphenyloxazole scaffold is a key attribute for this application. The introduction of a morpholino group onto the 4,5-diphenyloxazole core could modulate the electronic properties of the molecule, potentially tuning the emission color and improving charge transport characteristics. The electron-donating nature of the nitrogen atom in the morpholine ring could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in OLED device engineering.

2,5-Diphenyloxazole (PPO) is a well-established primary scintillator used in plastic and liquid scintillation cocktails for the detection of ionizing radiation. researchgate.net It efficiently converts the energy from radiation into detectable light. The performance of scintillators can be enhanced by modifying the chemical structure of the scintillating dye. For instance, polysiloxane-based scintillators incorporating PPO have been developed for use in harsh environments due to their enhanced thermal and radiation resistance. sci-hub.se

The incorporation of a morpholino group in this compound could potentially alter its scintillation properties. The morpholine moiety might affect the photoluminescence quantum yield and the decay time of the fluorescence, which are crucial for a scintillator's efficiency and timing resolution. Further research is needed to explore how these structural modifications would impact its performance in radiation detection applications.

The inherent fluorescence of the diphenyloxazole core also makes it a suitable platform for the development of fluorescent probes and sensors. The sensitivity and selectivity of a fluorescent sensor are highly dependent on the functional groups attached to the fluorophore. The morpholine group in this compound, with its nitrogen and oxygen atoms, could act as a binding site for specific analytes. Upon binding, a change in the fluorescence properties of the molecule, such as intensity or wavelength, could be observed, enabling the detection of the target species. While research has focused on biological applications, the principles can be extended to non-biological contexts for the detection of metal ions or small organic molecules.

Catalytic Applications and Ligand Design in Organic Reactions

The presence of a nitrogen atom within the morpholine ring of this compound suggests its potential for applications in catalysis, either as an organocatalyst or as a ligand for metal-catalyzed reactions.

Morpholine and its derivatives have been explored as organocatalysts in various organic transformations. frontiersin.org The nitrogen atom can act as a Lewis base or participate in the formation of reactive intermediates. Although the oxygen atom in the morpholine ring can decrease the nucleophilicity of the nitrogen compared to other cyclic amines like pyrrolidine (B122466), morpholine-based catalysts have shown remarkable activity and selectivity in certain reactions. frontiersin.org

Furthermore, the morpholine moiety can be incorporated into more complex molecular frameworks to create ligands for transition metal catalysis. The nitrogen and potentially the oxygen atom of the morpholine ring could coordinate to a metal center, influencing the catalyst's reactivity and selectivity. The rigid 4,5-diphenyloxazole backbone could provide a well-defined steric environment around the metal center, which is often crucial for achieving high stereoselectivity in asymmetric catalysis. While direct catalytic applications of this compound have not been reported, the known catalytic activity of other morpholine-containing compounds provides a strong rationale for investigating its potential in this field. e3s-conferences.orgresearchgate.net

Future Outlook and Emerging Research Frontiers for 2 Morpholino 4,5 Diphenyloxazole Chemistry

Innovations in Scalable Synthesis and Process Intensification

The transition of 2-Morpholino-4,5-diphenyloxazole from a laboratory-scale compound to a potentially valuable chemical intermediate hinges on the development of scalable and efficient synthetic routes. Traditional methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel, Fischer, and van Leusen reactions, provide a solid foundation. researchgate.netwikipedia.org However, future research will concentrate on adapting these and other modern methods to meet the demands of larger-scale production through process intensification.

Key areas of innovation include:

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer significant advantages, including improved heat and mass transfer, enhanced safety, higher yields, and easier automation. The synthesis of the oxazole core, potentially via a modified van Leusen or a metal-catalyzed cyclization, is a prime candidate for adaptation to flow chemistry.

Green Chemistry Approaches: Future synthetic strategies will increasingly prioritize environmental sustainability. This includes the use of greener solvents, such as ionic liquids which can be recovered and reused, and the development of catalyst systems that are more efficient and based on earth-abundant metals. mdpi.comnih.gov The use of sonochemistry, which utilizes ultrasonic waves to facilitate reactions, also presents a green and sustainable approach that can improve reaction efficiency. researchgate.net

Catalyst Optimization: Research into novel catalysts, including heterogeneous catalysts for easier separation and recycling, and more efficient homogeneous catalysts, will be crucial. For instance, gold-catalyzed reactions have shown promise in the efficient synthesis of 2,5-disubstituted oxazoles and could be explored for this specific scaffold. organic-chemistry.org

| Synthetic Strategy | Traditional Approach | Future Innovation / Process Intensification | Potential Advantages |

|---|---|---|---|

| van Leusen Oxazole Synthesis | Batch reaction using TosMIC and an aldehyde with a base like K₂CO₃ in methanol. mdpi.comnih.gov | Adaptation to a continuous flow reactor; use of reusable ionic liquids as the solvent system. mdpi.comnih.gov | Improved yield, reduced waste, easier purification, enhanced safety. |

| Fischer Oxazole Synthesis | Reaction of a cyanohydrin and an aldehyde with anhydrous HCl in a batch setup. wikipedia.org | Development of solid-supported acid catalysts to simplify purification and catalyst recycling. | Streamlined workup, reduced corrosive waste. |

| Gold-Catalyzed Cyclization | Use of homogeneous gold catalysts for intermolecular reactions of alkynes. organic-chemistry.org | Immobilization of gold catalysts on a solid support for use in packed-bed flow reactors. | Catalyst reusability, potential for higher throughput. |

| Domino Cyclization | One-pot, multi-component reactions, such as an oxidative [3+1+1] annulation using iodine. researchgate.net | Optimization for metal-free conditions and exploration of photoredox catalysis to drive the reaction. | High atom economy, reduced reliance on metals, access to complex structures. |

Exploration of Novel Reaction Pathways and Catalytic Transformations for New Derivatizations

The functional versatility of the this compound scaffold is largely untapped. Future research will focus on exploring novel reaction pathways to create a diverse library of derivatives. The inherent reactivity of the oxazole ring and the attached phenyl groups provides multiple sites for modification.

Emerging frontiers in derivatization include:

C-H Activation: Direct functionalization of the C-H bonds on the two phenyl rings represents a highly atom-economical approach to introduce new substituents. Palladium, rhodium, and iridium catalysts are well-suited for directing selective ortho-, meta-, or para-functionalization, allowing for the installation of halogens, alkyl, aryl, or other functional groups.

Advanced Cross-Coupling Reactions: Building on established methods like Suzuki, Heck, and Sonogashira couplings, researchers will likely explore more advanced transformations. nih.gov This could involve using pre-functionalized (e.g., halogenated) diphenyloxazole cores to couple with a wider range of complex molecules, including other heterocyclic systems.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to complex, fused-ring systems like pyridines or furans. pharmaguideline.com Exploring the cycloaddition chemistry of this compound with various dienophiles could yield novel molecular architectures with unique properties.

Modifications of the Morpholine (B109124) Ring: While the oxazole and phenyl moieties are primary targets, the morpholine ring itself can be a site for derivatization. Ring-opening reactions or functionalization of the nitrogen atom (if chemically accessible) could lead to new classes of compounds.

Advanced Materials Science Applications Beyond Current Scope (e.g., Responsive Materials, Optoelectronics)

The unique combination of the electron-rich oxazole core, the conjugated diphenyl system, and the flexible morpholino group makes this compound an intriguing candidate for advanced materials. Research is expected to move beyond its current applications to explore its potential in smart materials and electronics.

Potential future applications include:

Responsive Materials: The morpholine moiety is known to be incorporated into stimuli-responsive polymers and hydrogels that can change their properties (e.g., swelling) in response to pH or temperature. nih.gov By incorporating the this compound unit as a pendant group or cross-linker in a polymer backbone, it may be possible to create novel "smart" hydrogels or materials that respond to multiple stimuli. Morpholino oligonucleotides have already been used to create responsive hydrogels, highlighting the potential of the morpholino structure in this field. nih.gov

Optoelectronics: Many heterocyclic aromatic compounds, including oxazole derivatives, exhibit interesting photophysical properties such as fluorescence. The extended π-conjugation across the 4,5-diphenyl-oxazole core suggests potential for luminescence. Future research could focus on tuning these properties by modifying the phenyl rings with electron-donating or electron-withdrawing groups to create organic light-emitting diode (OLED) materials, fluorescent sensors, or components for organic photovoltaics.

Molecular Switches: The conformational flexibility around the bonds connecting the rings could potentially be exploited to create molecular switches. By designing derivatives that can be reversibly isomerized using light (photochromism) or an electrical field (electrochromism), this compound could become a building block for molecular machines or data storage applications.

| Emerging Application Area | Relevant Structural Feature | Research Direction | Potential End-Use |

|---|---|---|---|

| Responsive Hydrogels | Morpholine group | Polymerization into cross-linked networks; studying swelling behavior in response to pH and temperature. nih.gov | Drug delivery systems, soft robotics, sensors. |

| Organic Electronics (OLEDs) | Conjugated 4,5-diphenyloxazole (B1616740) core | Synthesis of derivatives with tuned electronic properties; fabrication and testing of thin-film devices. | Displays, solid-state lighting. |

| Fluorescent Probes | Diphenyloxazole fluorophore | Functionalization with specific binding groups to create sensors for ions or biomolecules. | Bio-imaging, environmental monitoring. |

| Molecular Switches | Rotational freedom of phenyl rings and potential for isomerization | Design of photo- or electro-responsive derivatives; spectroscopic study of switching behavior. | Molecular memory, smart materials. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The trial-and-error approach to chemical synthesis is increasingly being replaced by a rational design strategy that combines computational modeling with targeted experimentation. This integrated approach is set to accelerate the discovery of new this compound derivatives with specific, predictable properties.

Key methodologies include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives before they are synthesized. This allows researchers to screen potential candidates computationally and prioritize the most promising ones for experimental work. For example, DFT can help predict the position most susceptible to electrophilic or nucleophilic attack, guiding derivatization strategies. tandfonline.com

Molecular Dynamics (MD) Simulations: For materials science applications, MD simulations can model the behavior of polymers or aggregates containing the this compound unit. This can provide insights into how these materials will behave in different environments, for example, how a hydrogel might swell or how molecules might pack in a thin film.

Quantitative Structure-Activity Relationship (QSAR): While traditionally used in medicinal chemistry, QSAR principles can be adapted for materials design. nih.gov By building mathematical models that correlate structural features with observed properties (e.g., fluorescence quantum yield, pH sensitivity), researchers can rationally design new molecules with enhanced performance.

High-Throughput Experimentation (HTE): On the experimental side, HTE platforms can be used to rapidly synthesize and screen libraries of derivatives. This allows for the quick validation of computational predictions and the discovery of unexpected structure-property relationships.

The synergy between these computational and experimental techniques will enable a more efficient and targeted exploration of the vast chemical space accessible from the this compound scaffold, paving the way for its application in cutting-edge technologies.

Q & A

Q. How can computational tools aid in predicting the reactivity of novel this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent interactions, while docking studies (e.g., AutoDock Vina) assess binding affinities for biological targets. ’s mechanistic insights into fluorescence quenching can guide in silico design .

Contradiction and Validation

Q. Why might fluorescence intensity vary between synthesized batches of this compound?

- Methodological Answer : Batch-to-batch variations arise from impurities (e.g., unreacted precursors) or crystallinity differences. Purity checks via HPLC and fluorescence lifetime measurements distinguish intrinsic vs. extrinsic effects. notes that trace metal ions or oxygen can quench fluorescence, requiring inert atmosphere handling .

Q. How to reconcile conflicting XRD and NMR data for morpholino-substituted derivatives?

- Methodological Answer : XRD provides definitive solid-state structures, while NMR reflects solution-state conformations. Dynamic effects (e.g., ring puckering) may explain discrepancies. Variable-temperature NMR or NOESY experiments detect conformational flexibility. ’s XRD data for a related compound validates this approach .

Tables for Key Data

| Synthetic Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Cyclization via HF | Anhydrous HF | 95 | |

| Grignard reagent approach | Ethyl MgBr | 97 | |

| Sulfuric acid cyclization | H₂SO₄ | 12.5 |

| Fluorescence Property | λem (nm) | Application | Reference |

|---|---|---|---|

| Tunable polarized emission | 350–450 | Optoelectronics | |

| Scintillation spectrometry | 420 | Radiation detection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.